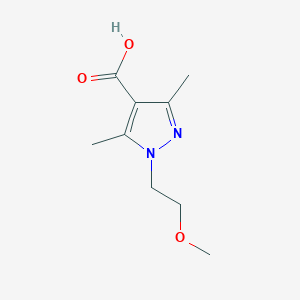

1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Descripción

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a 2-methoxyethyl substituent at the 1-position, methyl groups at the 3- and 5-positions, and a carboxylic acid moiety at the 4-position. This compound has been utilized as a synthetic building block in organic chemistry, though its commercial availability is currently discontinued .

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-8(9(12)13)7(2)11(10-6)4-5-14-3/h4-5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCIUCCLIMARHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCOC)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves several steps. One common synthetic route includes the reaction of 3,5-dimethylpyrazole with 2-methoxyethyl bromide under basic conditions to form the corresponding 1-(2-methoxyethyl)-3,5-dimethylpyrazole. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Análisis De Reacciones Químicas

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of pyrazole compounds have shown inhibitory activity against neuraminidase, an enzyme critical for viral replication. In a study, certain derivatives exhibited significant inhibitory effects at concentrations as low as 10 μM, suggesting that modifications to the pyrazole structure can enhance antiviral potency .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents in conditions such as arthritis and other inflammatory diseases. The structure-activity relationship (SAR) of these compounds suggests that specific substitutions can lead to enhanced efficacy .

Fungicidal Properties

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has also been investigated for its fungicidal properties. A study demonstrated that certain pyrazole derivatives exhibited antifungal activity against various phytopathogenic fungi, outperforming traditional fungicides like boscalid. This suggests a promising application in crop protection and disease management in agriculture .

Case Study 1: Antiviral Efficacy

In a study published in 2021, researchers synthesized a series of pyrazole derivatives and evaluated their antiviral activity against influenza neuraminidase. The results indicated that modifications at the N-1 position of the pyrazole ring significantly enhanced inhibitory activity, with some compounds achieving over 70% inhibition at low concentrations .

Case Study 2: Agricultural Application

A comprehensive evaluation of various pyrazole derivatives for their antifungal properties was conducted on seven different strains of fungi affecting crops. The study found that certain derivatives not only inhibited fungal growth but also demonstrated lower toxicity to non-target organisms compared to conventional fungicides .

Mecanismo De Acción

The mechanism of action of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparación Con Compuestos Similares

Substituent-Driven Properties

- Solubility : The 2-methoxyethyl group in the target compound improves water solubility compared to aryl-substituted analogs (e.g., 4-isopropylphenyl or 2,4-difluorophenyl derivatives) due to its ether oxygen .

- For example, the difluorophenyl derivative (pKa ~2.5) is more acidic than the methoxyethyl analog (estimated pKa ~3.5) .

- Biological Activity: Methoxyethyl-containing compounds (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit inhibitory activity against fungal histone deacetylases, suggesting the target compound may share similar pharmacophoric features .

Actividad Biológica

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative notable for its diverse biological activities. This compound has been the subject of various studies focusing on its potential therapeutic applications, including antimicrobial and anti-inflammatory properties. Understanding its biological activity involves examining its mechanisms of action, structure-activity relationships, and comparative efficacy against other compounds.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a methoxyethyl group and a carboxylic acid, which contributes to its unique properties. The synthesis typically involves reacting 3,5-dimethylpyrazole with 2-methoxyethyl bromide followed by carboxylation with carbon dioxide under basic conditions.

The biological activity of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Receptor Binding : Its pyrazole structure allows binding to receptors that modulate various cellular processes, influencing signal transduction pathways .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid have shown effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values around 250 μg/mL for related compounds against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 250 | Staphylococcus aureus |

| Compound B | 250 | Escherichia coli |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

- Efficacy : Certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Case Studies

A notable study explored the anti-inflammatory potential of various pyrazole derivatives, including 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The findings indicated that:

- Compound E exhibited an IC50 value of 53 nM against p38 MAPK, a key player in inflammatory responses.

- Comparative Analysis : When compared to standard treatments, these compounds demonstrated similar or superior efficacy with reduced toxicity profiles .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the substituents on the pyrazole ring can significantly alter their pharmacological profiles:

Q & A

Q. What are the standard synthetic routes for 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters. For example, analogous pyrazole-carboxylic acid esters are synthesized via reactions with sodium azide (NaN₃) in dimethylformamide (DMF) at 50°C for 3 hours, followed by cooling, ice-water quenching, and recrystallization from ethanol . Alternative routes use THF as a solvent under reflux with cyanocetamide and tert-butyl peroxide, yielding products after acidification (pH 3) and recrystallization from toluene . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction rates.

- Catalyst use : NaN₃ improves azide incorporation efficiency.

- Purification : Ethanol or toluene recrystallization ensures high purity (>95%).

Q. How can spectroscopic techniques (NMR, FT-IR, XRD) confirm the structure and purity of this compound?

Methodological Answer:

- NMR : ¹H NMR identifies substituents (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, pyrazole ring protons at δ 2.1–2.5 ppm for methyl groups). ¹³C NMR confirms carboxylic acid carbonyl resonance near δ 170 ppm .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and pyrazole ring vibrations (~1500 cm⁻¹) .

- XRD : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., enol-keto tautomerism) and hydrogen-bonding networks .

Q. What are the solubility characteristics and stability considerations under various storage conditions?

Methodological Answer:

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), moderately in ethanol, and poorly in water. Solubility tests should use gradient solvent systems .

- Stability : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Decomposition products include CO, CO₂, and NOx under oxidative conditions .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

Methodological Answer: Contradictions often arise from tautomerism or polymorphism. For example, pyrazole-carboxylic acids exhibit keto-enol tautomerism, which affects NMR and IR peaks. Strategies include:

- Variable-temperature NMR : Monitors tautomeric equilibrium shifts.

- Computational DFT studies : Compare calculated vs. experimental spectra to identify dominant tautomers .

- XRD validation : Resolves solid-state structure unambiguously .

Q. What synthetic modifications enhance bioactivity for pharmacological studies?

Methodological Answer: Introduce bioisosteres or functional groups via:

- Esterification/Amidation : Replace the carboxylic acid with ester or amide groups to improve membrane permeability (e.g., ethyl ester derivatives in ) .

- Heterocyclic coupling : Attach triazole or thiophene moieties (as in ) via Huisgen cycloaddition or Suzuki-Miyaura coupling .

- Pharmacophore optimization : Use molecular docking to predict binding affinity to target enzymes (e.g., COX-2, kinases) .

Q. What in silico methods predict the compound’s reactivity and pharmacophore potential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.